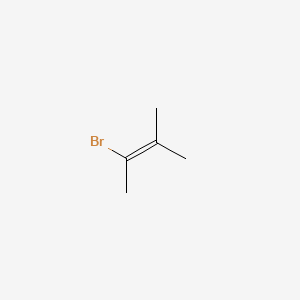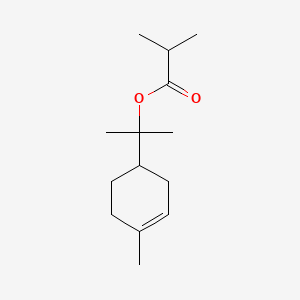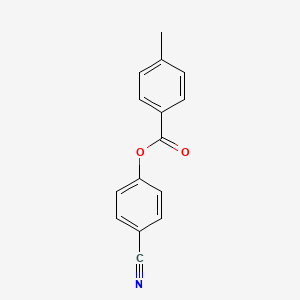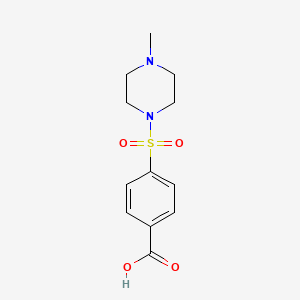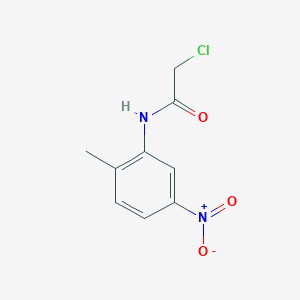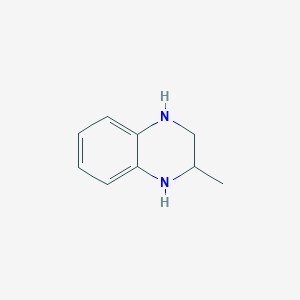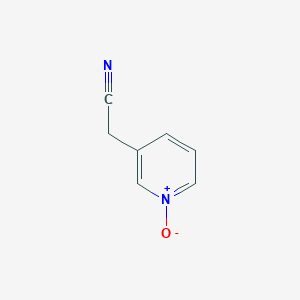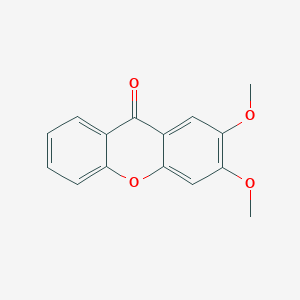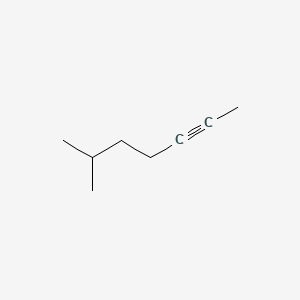
6-Methyl-2-heptyne
概要
説明
6-Methyl-2-heptyne is an organic compound with the molecular formula C₈H₁₄. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the second and third carbon atoms in the heptane chain, with a methyl group attached to the sixth carbon atom. The presence of the triple bond and the methyl group imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: 6-Methyl-2-heptyne can be synthesized through various methods, including the dehydrohalogenation of dihalides. One common approach involves the elimination reaction of a vicinal dihalide or a vinylic halide using a strong base such as sodium amide in liquid ammonia. This reaction proceeds via a double elimination mechanism, resulting in the formation of the alkyne.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of alkenes or the use of metal catalysts to facilitate the formation of the triple bond. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反応の分析
Types of Reactions: 6-Methyl-2-heptyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Substituted alkynes or alkenes
科学的研究の応用
6-Methyl-2-heptyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 6-Methyl-2-heptyne involves its interaction with various molecular targets and pathways. The triple bond in the compound makes it highly reactive, allowing it to participate in addition reactions with electrophiles. This reactivity can be harnessed in enzyme inhibition studies, where the compound binds to the active site of an enzyme, preventing its normal function. Additionally, the compound’s structure allows it to interact with cellular membranes and proteins, influencing biological processes.
類似化合物との比較
6-Methyl-2-heptyne can be compared with other alkynes such as:
1-Heptyne: Lacks the methyl group, resulting in different reactivity and physical properties.
2-Octyne: Similar in structure but with an additional carbon atom, leading to variations in boiling point and solubility.
3-Methyl-1-butyne: A shorter alkyne with a different substitution pattern, affecting its chemical behavior.
Uniqueness: The presence of the methyl group at the sixth carbon and the triple bond at the second position makes this compound unique. This specific structure imparts distinct reactivity and physical properties, making it valuable in various chemical and industrial applications.
特性
IUPAC Name |
6-methylhept-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEALULIKYDRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199068 | |
| Record name | 6-Methyl-2-heptyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51065-64-6 | |
| Record name | 6-Methyl-2-heptyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-2-heptyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


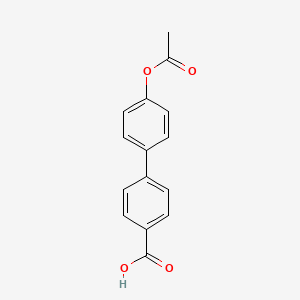

![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
